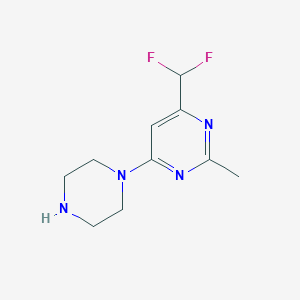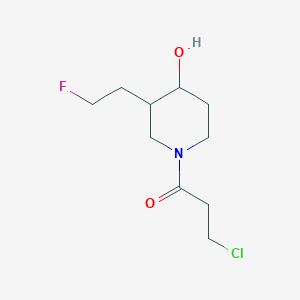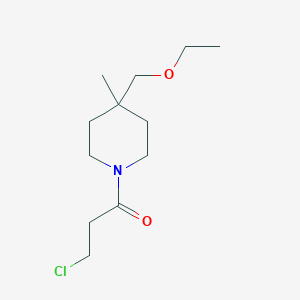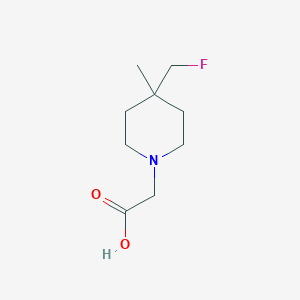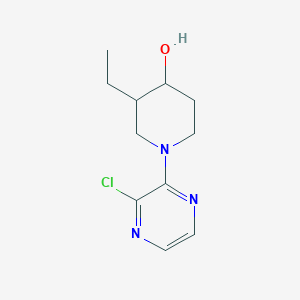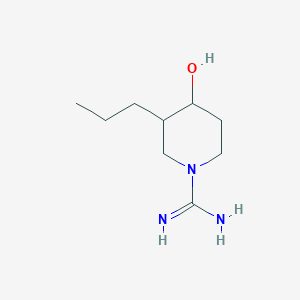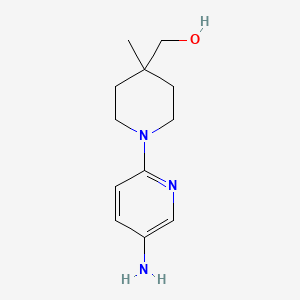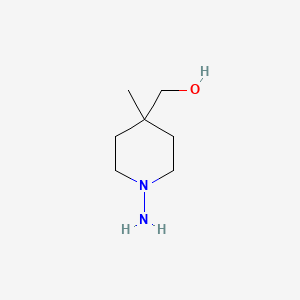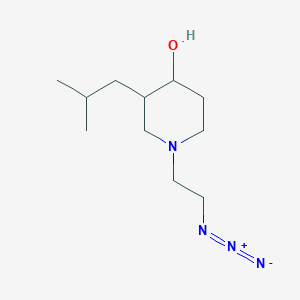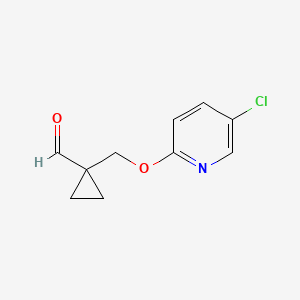
1-(((5-Chloropyridin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde
説明
科学的研究の応用
Chemical Synthesis and Molecular Structures
The chemical compound "1-(((5-Chloropyridin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde" is a notable example in the field of organic synthesis, where it can serve as a key intermediate in the synthesis of various heterocyclic compounds. Studies have shown that similar structures, involving chloropyridinyl groups and carbaldehyde functionalities, are versatile precursors in the construction of complex molecular architectures. For instance, compounds with chloropyridinyl and carbaldehyde groups have been utilized to synthesize pyrazole derivatives and other heterocyclic structures, demonstrating the pivotal role these moieties play in organic synthesis and the development of novel organic compounds (Orrego Hernandez et al., 2015).
Catalytic Applications
The structural features of "this compound" suggest its potential utility in catalysis, particularly in palladium-catalyzed reactions. Similar structures have been employed as ligands in palladium-catalyzed cyclization reactions, indicating the potential of such compounds to act as ligands or intermediates in catalytic processes, thereby facilitating the formation of complex organic molecules with high efficiency and selectivity (Cho & Kim, 2008).
Supramolecular Chemistry
The unique structural features of compounds like "this compound" also find applications in supramolecular chemistry. The ability to form hydrogen bonds and π-π stacking interactions makes these compounds suitable for the construction of supramolecular assemblies. These assemblies can exhibit novel physical, chemical, and biological properties, which are of interest for applications in materials science, nanotechnology, and as models for biological systems (Trilleras et al., 2014).
Photophysical Properties
The presence of aromatic systems in "this compound" makes it a candidate for studies related to photophysical properties. Compounds with similar structures have been investigated for their optical properties, including fluorescence and absorbance characteristics. These properties are crucial for the development of optical materials, sensors, and markers, providing a wide range of applications in materials science and analytical chemistry (Ulyankin et al., 2021).
Safety and Hazards
作用機序
Target of Action
The primary target of 1-(((5-Chloropyridin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde is the PCSK9 protein . PCSK9, or Proprotein Convertase Subtilisin/Kexin type 9, plays a crucial role in regulating the amount of cholesterol in the body .
Mode of Action
It is converted by liver carboxyesterase (CES1) to its zwitterionic active drug . This active drug selectively inhibits PCSK9 protein synthesis . The inhibition of PCSK9 protein synthesis leads to a decrease in the amount of cholesterol in the body .
Biochemical Pathways
The compound affects the PCSK9 protein synthesis pathway . By inhibiting the synthesis of the PCSK9 protein, it indirectly influences the Low-Density Lipoprotein Receptor (LDLR) pathway . LDLR is responsible for removing low-density lipoprotein (LDL), often referred to as “bad cholesterol”, from the bloodstream .
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its conversion by liver carboxyesterase (CES1) to its active form . The active drug concentration in the liver was found to be 33.9 μg/mL in mice 0.5 hr post 300 mg/kg p.o. and 9.0 μg/mL in monkeys 0.5 hr post 30 mg/kg p.o . These values indicate the compound’s bioavailability.
Result of Action
The result of the action of this compound is a reduction in cholesterol levels in the body . By inhibiting the synthesis of the PCSK9 protein, the compound increases the availability of LDLR to remove LDL from the bloodstream . This leads to a decrease in the amount of LDL, or “bad cholesterol”, in the body .
Action Environment
The action of this compound is influenced by the environment within the body, particularly the liver, where the compound is converted to its active form . Factors such as liver health, the presence of other medications, and individual metabolic differences can influence the compound’s action, efficacy, and stability .
特性
IUPAC Name |
1-[(5-chloropyridin-2-yl)oxymethyl]cyclopropane-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c11-8-1-2-9(12-5-8)14-7-10(6-13)3-4-10/h1-2,5-6H,3-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWQWMWPEBKUME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(COC2=NC=C(C=C2)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


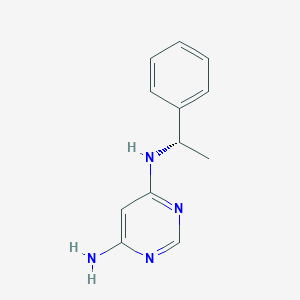
![4-(Benzo[d][1,3]dioxol-5-yl)-6-chloro-2-methylpyrimidine](/img/structure/B1479341.png)

